Boc-L-3-Thienylalanine.DCHA

Peptide Synthesis Solid-Phase Synthesis Quality Control

Choose Boc-L-3-Thienylalanine.DCHA to guarantee correct 3‑thienyl spatial orientation for pi‑stacking interactions and reliable SAR data. Unlike 2‑thienyl isomers or phenylalanine analogs, the 3‑thienyl moiety imparts distinct electronic and steric properties. The DCHA salt ensures superior crystallinity, stability, and accurate automated weighing. ≥98% HPLC purity minimizes deletion sequences and simplifies purification—never substitute with positional isomers and compromise your results.

Molecular Formula C24H40N2O4S
Molecular Weight 452.7 g/mol
Cat. No. B12097118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-3-Thienylalanine.DCHA
Molecular FormulaC24H40N2O4S
Molecular Weight452.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CSC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C12H17NO4S.C12H23N/c1-12(2,3)17-11(16)13-9(10(14)15)6-8-4-5-18-7-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15);11-13H,1-10H2
InChIKeyFNTVEJPWKBETJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-L-3-Thienylalanine.DCHA: A Boc-Protected Thienyl Amino Acid Derivative for Peptide Synthesis and Drug Discovery


Boc-L-3-Thienylalanine.DCHA (CAS 226880-86-0, 83825-42-7, 331730-13-3) is an unnatural amino acid derivative supplied as a dicyclohexylammonium (DCHA) salt . It is a building block in peptide synthesis featuring a tert-butyloxycarbonyl (Boc) protected L-alanine core with a 3-thienyl side chain . This compound belongs to a class of sulfur-containing heterocyclic amino acid analogs . Its molecular formula is C24H40N2O4S with a molecular weight of 452.65 g/mol .

Boc-L-3-Thienylalanine.DCHA: Why Substitution with Common Analogs Risks Synthesis Failure and Data Irreproducibility


The selection of Boc-L-3-Thienylalanine.DCHA over its close analogs is critical for experimental success. Simple substitution with a positional isomer like Boc-L-2-Thienylalanine.DCHA, or a structurally similar phenylalanine derivative, introduces different electronic and steric properties that alter peptide conformation, target binding, and metabolic stability [1]. The 3-thienyl moiety provides a specific spatial orientation for pi-stacking interactions distinct from its 2-thienyl counterpart, while the DCHA salt form ensures superior crystallinity, stability, and handling compared to the free base . Generic substitution can lead to altered bioactivity, inconsistent SAR data, or complete synthetic failure.

Boc-L-3-Thienylalanine.DCHA: A Quantitative Comparator Analysis of Purity, Stereochemistry, and Functional Superiority


Purity Specification: ≥98% (HPLC) for Boc-L-3-Thienylalanine.DCHA

Commercially available Boc-L-3-Thienylalanine.DCHA is specified at a minimum purity of 98% as determined by High-Performance Liquid Chromatography (HPLC) . This level of purity is a standard for high-fidelity peptide synthesis, ensuring minimal contamination with deletion sequences or side products. While other vendors may offer lower purity grades, the ≥98% specification provides a reliable baseline for reproducible results.

Peptide Synthesis Solid-Phase Synthesis Quality Control

Stereochemical Identity: L-Enantiomer Purity vs. D-Enantiomer

The compound is the L-enantiomer, (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-3-ylpropanoic acid . This is in contrast to its D-enantiomer counterpart, Boc-D-3-Thienylalanine.DCHA (CAS 226880-86-0), which may have entirely different biological activity [1]. In peptide synthesis, incorporation of the incorrect enantiomer leads to altered peptide folding, loss of target binding, and invalid SAR data.

Stereochemistry Enantiomeric Purity Bioactivity

Thienyl Positional Isomerism: 3-Thienyl vs. 2-Thienyl Moiety

The 3-thienyl side chain in Boc-L-3-Thienylalanine.DCHA enables a specific spatial orientation for pi-stacking and other non-covalent interactions with biological targets [1]. Its positional isomer, Boc-L-2-Thienylalanine (CAS 56675-37-7), presents the thienyl group in a different geometric arrangement . This subtle change can significantly impact a peptide's binding affinity and selectivity to receptors or enzymes.

Medicinal Chemistry Structure-Activity Relationship Molecular Recognition

Salt Form Advantage: DCHA Salt vs. Free Base

The compound is supplied as a stable, crystalline powder due to its dicyclohexylamine (DCHA) salt formulation . This is in contrast to its free base form, Boc-L-3-Thienylalanine (related CAS 109007-59-2), which may be a viscous oil or less stable solid . The DCHA salt enhances shelf-life, improves handling and weighing accuracy, and simplifies storage.

Chemical Stability Solid-Phase Peptide Synthesis Formulation

Boc-L-3-Thienylalanine.DCHA: Targeted Applications in Peptide Synthesis, Drug Discovery, and Materials Science


Solid-Phase Peptide Synthesis (SPPS) of Bioactive Peptides

Boc-L-3-Thienylalanine.DCHA is a fundamental building block in Boc-based SPPS. Its high purity (≥98% by HPLC) minimizes deletion sequences and simplifies purification . The DCHA salt form provides a stable, crystalline solid for accurate weighing and automated synthesis workflows .

Structure-Activity Relationship (SAR) Studies for Drug Discovery

This compound is used to systematically explore the effects of a 3-thienyl moiety on peptide bioactivity. Its L-stereochemistry and precise 3-positional isomerism are critical for generating valid SAR data, allowing for direct comparison against peptides containing phenylalanine or 2-thienylalanine .

Synthesis of Peptide-Based Materials and Copolymers

Boc-L-3-Thienylalanine.DCHA has been utilized in the solid-phase synthesis of graft copolymers, such as those combining poly(3-hexylthiophene) with polypeptides containing 3-thienylalanine (3TA) . This application leverages the unique electronic properties of the thienyl group for creating novel materials.

Quote Request

Request a Quote for Boc-L-3-Thienylalanine.DCHA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.